molecular formula C6H2Br2Cl2N2 B12549822 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole CAS No. 143485-93-2

2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole

Cat. No.: B12549822
CAS No.: 143485-93-2
M. Wt: 332.80 g/mol
InChI Key: BYRQENOAIILZRQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of an imidazole precursor followed by the introduction of the bromoprop-2-yn-1-yl group. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.

    Addition Reactions: The alkyne group in the bromoprop-2-yn-1-yl moiety can undergo addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

    Catalysts: Palladium or platinum catalysts are often employed in addition reactions involving the alkyne group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce imidazole N-oxides.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific biological targets, aiding in the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where halogenated imidazoles have shown efficacy.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole
  • 1-(3-bromoprop-2-ynyl)piperidine
  • (Z)-(2-bromoprop-1-en-1-yl)benzene

Comparison: Compared to similar compounds, this compound is unique due to the presence of both bromine and chlorine atoms on the imidazole ring. This dual halogenation enhances its reactivity and potential for forming diverse chemical bonds. Additionally, the alkyne group provides a site for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

143485-93-2

Molecular Formula

C6H2Br2Cl2N2

Molecular Weight

332.80 g/mol

IUPAC Name

2-bromo-1-(3-bromoprop-2-ynyl)-4,5-dichloroimidazole

InChI

InChI=1S/C6H2Br2Cl2N2/c7-2-1-3-12-5(10)4(9)11-6(12)8/h3H2

InChI Key

BYRQENOAIILZRQ-UHFFFAOYSA-N

Canonical SMILES

C(C#CBr)N1C(=C(N=C1Br)Cl)Cl

Origin of Product

United States

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